molecular formula C18H27N3O3 B2418849 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 952976-96-4

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2418849
CAS No.: 952976-96-4
M. Wt: 333.432
InChI Key: MXEOBDJCRGOIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of neuroscience. It features an oxalamide core linker connecting two key pharmacophores: a 1-benzylpiperidine moiety and a 2-methoxyethyl group. The N-benzylpiperidine (N-BP) fragment is a privileged structure in drug discovery, frequently employed to fine-tune a compound's efficacy and physicochemical properties, and is known to provide crucial cation-π interactions with target proteins . This structural motif is found in numerous approved drugs and preclinical candidates. Compounds based on the 1-benzylpiperidine scaffold have been extensively investigated as potent and selective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, with the goal of enhancing cholinergic neurotransmission . Furthermore, contemporary research explores the development of multifunctional ligands that merge AChE inhibition with activity at other targets, such as the serotonin transporter (SERT), to address complex neuropsychiatric symptoms often associated with neurodegenerative conditions . As such, this compound serves as a valuable intermediate or lead compound for researchers designing and synthesizing novel therapeutic agents for cognitive disorders and other central nervous system diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-24-12-9-19-17(22)18(23)20-13-15-7-10-21(11-8-15)14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOBDJCRGOIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its interactions with various receptors, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a unique chemical structure characterized by the presence of a benzylpiperidine moiety linked through an oxalamide bridge to a methoxyethyl group. The molecular formula is C18H27N3O2C_{18}H_{27}N_3O_2, with a molecular weight of approximately 317.42 g/mol.

Receptor Affinity

Research indicates that derivatives of benzylpiperidine compounds, including this compound, exhibit significant affinity for sigma receptors , particularly sigma1 receptors. These receptors are implicated in various neurological processes, making them targets for potential therapeutic agents.

  • Sigma Receptor Binding : Studies have shown that similar compounds display high affinity for sigma1 receptors, with Ki values often in the nanomolar range. For instance, one study reported a Ki of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors in related compounds .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating neurological disorders. The compound's ability to modulate receptor activity may lead to effects such as:

  • Neuroprotection : Compounds with high sigma1 receptor affinity are often studied for their neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Analgesic Effects : Some studies suggest that sigma receptor modulators can exhibit analgesic effects, providing a pathway for pain management therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Benzylpiperidine Intermediate : This can be achieved through the reaction of piperidine with benzyl chloride.
  • Introduction of Methoxyethyl Group : The methoxyethyl moiety is introduced via appropriate alkylation reactions.

The mechanism through which this compound exerts its biological effects likely involves:

  • Receptor Binding : The compound binds to sigma receptors, leading to downstream signaling changes that affect neuronal activity.
  • Modulation of Neurotransmitter Systems : By influencing receptor activity, the compound may alter the release or uptake of neurotransmitters such as dopamine and serotonin.

Case Study 1: Sigma Receptor Affinity

A study evaluating various benzylpiperidine derivatives found that substitutions on the aromatic ring significantly affected receptor binding affinity. The presence of electron-donating groups generally resulted in higher affinities for sigma receptors .

Case Study 2: Neuroprotective Effects

In vivo studies using animal models have indicated that compounds similar to this compound can provide neuroprotection against excitotoxicity, suggesting their potential use in developing treatments for neurodegenerative diseases .

Q & A

What are the key considerations for designing a synthetic route for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide?

Level: Basic
Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For this compound:

  • Step 1: Prepare the benzylpiperidinylmethylamine intermediate. This may involve reductive amination of 1-benzylpiperidin-4-carboxaldehyde with methylamine, followed by purification via column chromatography .
  • Step 2: React the amine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) to form the oxalamide backbone.
  • Step 3: Introduce the 2-methoxyethyl group via nucleophilic substitution or coupling reactions. For example, coupling with 2-methoxyethylamine using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) as a coupling agent .
  • Optimization: Monitor reaction progress via TLC or LC-MS. Purify intermediates using silica gel chromatography and validate purity (>95%) via HPLC .

How is the structural identity of this compound confirmed?

Level: Basic
Methodological Answer:
Structural confirmation requires a multi-analytical approach:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the benzylpiperidine (δ 7.2–7.4 ppm for aromatic H, δ 3.5–4.0 ppm for piperidine CH₂), oxalamide NH (δ 8.0–10.0 ppm), and 2-methoxyethyl group (δ 3.3–3.6 ppm for OCH₃) .
    • ¹³C NMR: Confirm carbonyl carbons (δ 160–170 ppm for oxalamide) and quaternary carbons in the piperidine ring .
  • Mass Spectrometry:
    • ESI-MS/HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Discrepancies >2 ppm require reanalysis .
  • HPLC Purity: Ensure ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

What in vitro models are suitable for assessing the biological activity of this compound?

Level: Basic
Methodological Answer:

  • Enzyme Inhibition Assays: If targeting enzymes like soluble epoxide hydrolase (sEH), use fluorometric assays with recombinant human sEH and CMNPC (cyano(6-methoxy-2-naphthalenyl)methyl ester) as a substrate. Measure IC₅₀ values .
  • Antiviral Activity: For HIV entry inhibition, employ pseudotyped virus assays with TZM-bl cells expressing CD4/CXCR4/CCR5. Quantify luciferase activity post-infection .
  • Cytotoxicity: Use MTT assays in HEK293 or HepG2 cells to determine selectivity indices (IC₅₀ vs. CC₅₀) .

How can structure-activity relationship (SAR) studies guide optimization of this oxalamide derivative?

Level: Advanced
Methodological Answer:

  • Core Modifications:
    • Replace the benzyl group with substituted aryl rings (e.g., 4-Cl or 3-F) to enhance hydrophobic interactions. Evidence from similar compounds shows 4-chlorophenyl derivatives improve antiviral potency .
    • Modify the piperidine ring: Compare N-benzyl vs. N-acetyl substituents. Acetylated analogs may reduce metabolic instability but lower target affinity .
  • Side Chain Variations:
    • Test alternative alkoxy groups (e.g., ethoxy vs. methoxy) on the ethyl chain. Longer chains (e.g., 2-ethoxyethyl) may improve membrane permeability but increase steric hindrance .
  • Stereochemistry: Synthesize enantiomers using chiral catalysts (e.g., (R)- or (S)-BINOL) to assess stereospecific effects. For example, (1S,2R)-configured analogs show 10-fold higher sEH inhibition .

What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Chiral Centers: The piperidine ring and oxalamide linkage may introduce stereoisomers.
    • Resolution Techniques: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
    • Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during coupling steps to favor desired configurations .
  • Isomer Characterization:
    • NOESY NMR: Identify spatial proximity of protons to assign configurations (e.g., trans vs. cis amide bonds) .
    • X-ray Crystallography: Resolve absolute configurations for crystalline derivatives .

How is metabolic stability evaluated for this compound in preclinical studies?

Level: Advanced
Methodological Answer:

  • In Vitro Microsomal Assays:
    • Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values >10 μM suggest low inhibition risk .
  • Metabolite Identification:
    • Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. For example, demethylation of the methoxyethyl group is a common pathway .

What strategies improve the aqueous solubility of this lipophilic oxalamide derivative?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the methoxyethyl chain. These hydrolyze in vivo to release the active compound .
  • Formulation Optimization:
    • Use cyclodextrin inclusion complexes (e.g., sulfobutylether-β-cyclodextrin) to enhance solubility without altering bioavailability .
    • Nanoemulsions: Prepare with surfactants (e.g., Tween-80) and co-solvents (e.g., PEG-400) for intravenous delivery .
  • Structural Modifications: Replace the benzyl group with polar substituents (e.g., pyridyl) to increase logP <3 while retaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.